molecular formula C28H25N3O4S B11094408 2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11094408
M. Wt: 499.6 g/mol
InChI Key: VNNFOTGPDSRVLO-HZHRSRAPSA-N
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Description

2-{[(4E)-4-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an imidazole ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-4-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the imidazole ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4E)-4-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted benzodioxole or phenylacetamide compounds .

Scientific Research Applications

2-{[(4E)-4-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4E)-4-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodioxole moiety and imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-{[(4E)-4-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring and the phenylacetamide group enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C28H25N3O4S/c1-19(2)30(21-9-5-3-6-10-21)26(32)17-36-28-29-23(27(33)31(28)22-11-7-4-8-12-22)15-20-13-14-24-25(16-20)35-18-34-24/h3-16,19H,17-18H2,1-2H3/b23-15+

InChI Key

VNNFOTGPDSRVLO-HZHRSRAPSA-N

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2C5=CC=CC=C5

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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